Dihydropanaxacol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dihydropanaxacol belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Hair Growth Stimulation

Research has indicated that dihydropanaxacol exhibits potential in promoting hair growth. It has been shown to inhibit the binding of brain-derived neurotrophic factor (BDNF) to its receptor TrkB and significantly inhibit the binding of β-nerve growth factor (BNGF) and p75 neurotrophin receptor (p75NTR). These interactions are crucial as they influence the transition between different phases of the hair cycle, particularly prolonging the anagen phase, which is essential for hair follicle elongation .

1.2. Anticancer Properties

This compound has also been studied for its cytotoxic effects against various cancer cell lines. It has demonstrated significant antiproliferative activity, particularly in non-small-cell lung cancer (A549) cells, where it induced cell cycle arrest and apoptosis. The mechanisms involved include modulation of cyclin-dependent kinases and upregulation of cyclin-dependent inhibitors .

Biochemical Mechanisms

The biochemical pathways influenced by this compound are critical for its therapeutic applications:

- Cell Cycle Regulation : this compound induces G1 phase cell cycle arrest in cancer cells, which is associated with decreased activity of cyclin-dependent kinases and increased levels of p21 Waf1/Cip1 and p27 kip1 .

- Apoptotic Pathways : The compound activates both intrinsic and extrinsic apoptotic pathways, leading to increased caspase activity in treated cells .

Case Studies

3.1. Study on Hair Growth Activity

In a study focused on hair growth activity, this compound was isolated from Panax ginseng extracts. The results indicated that it could positively affect dermal papilla cell proliferation and gene expression related to the hair cycle, suggesting its potential as a natural treatment for alopecia .

3.2. Anticancer Activity Assessment

Another significant study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 and HepG2 cells. The findings revealed that at concentrations ranging from 4 µM to 50 µM, this compound effectively inhibited cell viability and induced apoptosis through various mechanisms involving intracellular calcium modulation and cyclin regulation .

Data Summary Table

Propriétés

Numéro CAS |

113122-25-1 |

|---|---|

Formule moléculaire |

C17H28O3 |

Poids moléculaire |

280.4 g/mol |

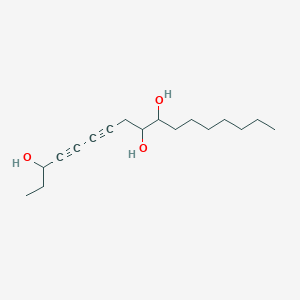

Nom IUPAC |

heptadeca-4,6-diyne-3,9,10-triol |

InChI |

InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3 |

Clé InChI |

ZEWGSHDZCDJZJF-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C(CC#CC#CC(CC)O)O)O |

SMILES canonique |

CCCCCCCC(C(CC#CC#CC(CC)O)O)O |

Key on ui other cas no. |

113122-25-1 |

Synonymes |

dihydropanaxacol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.